

# An In-depth Technical Guide to **tert-Butyl 2-(ethylamino)acetate**

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## Compound of Interest

Compound Name: *tert-Butyl 2-(ethylamino)acetate*

Cat. No.: *B172335*

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CAS Number: 172317-17-8

This technical guide provides a comprehensive overview of **tert-Butyl 2-(ethylamino)acetate**, a valuable building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis methodologies, and potential applications, with a focus on its role as a versatile intermediate in organic synthesis.

## Chemical Properties and Data

**tert-Butyl 2-(ethylamino)acetate**, also known as N-ethylglycine tert-butyl ester, is a secondary amine-containing ester. The presence of the tert-butyl ester group makes it a useful protected form of N-ethylglycine, which can be deprotected under acidic conditions. Its key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	172317-17-8	[Internal Database]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO <sub>2</sub>	[Internal Database]
Molecular Weight	159.23 g/mol	[Internal Database]
Boiling Point	190.7 ± 23.0 °C (Predicted)	[Internal Database]
Density	0.920 ± 0.06 g/cm <sup>3</sup> (Predicted)	[Internal Database]
pKa	7.88 ± 0.30 (Predicted)	[Internal Database]
SMILES	CCNCC(=O)OC(C)(C)C	[Internal Database]

## Synthesis Methodologies

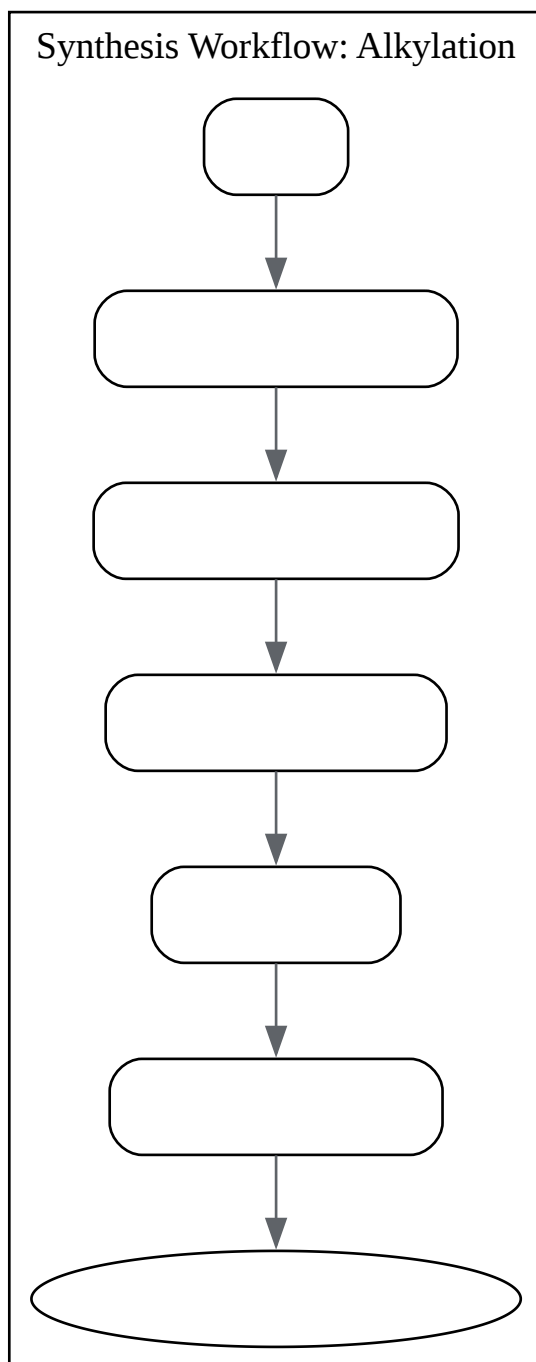
The synthesis of **tert-Butyl 2-(ethylamino)acetate** can be achieved through several synthetic routes. The two most common methods are the direct alkylation of ethylamine and reductive amination.

### Synthesis via Alkylation

This method involves the nucleophilic substitution of a haloacetate, typically tert-butyl bromoacetate, with ethylamine. The reaction is generally carried out in a suitable solvent with a base to neutralize the hydrohalic acid formed during the reaction.

- **Reaction Setup:** To a solution of ethylamine (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
- **Addition of Alkylating Agent:** Cool the mixture to 0 °C in an ice bath. Add tert-butyl bromoacetate (1.0 equivalent) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- **Work-up:** Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **tert-Butyl 2-(ethylamino)acetate**.



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Synthesis of **tert-Butyl 2-(ethylamino)acetate** via Alkylation.

## Synthesis via Reductive Amination

Reductive amination offers an alternative route, starting from a glyoxylic acid equivalent and ethylamine. The intermediate imine is formed in situ and subsequently reduced to the secondary amine.

- **Imine Formation:** In a reaction vessel, dissolve glyoxylic acid (1.0 equivalent) and ethylamine (1.1 equivalents) in a suitable solvent like methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
- **Reduction:** Cool the reaction mixture to 0 °C. Add a reducing agent such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.
- **Quenching and Work-up:** Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
- **Purification:** Dry the combined organic extracts over a drying agent, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired product.
- **Esterification (if starting from glyoxylic acid):** The resulting N-ethylglycine would then be esterified using a standard procedure, for example, by reacting with tert-butanol in the presence of a strong acid catalyst. A more direct approach would involve a three-component reaction between glyoxylic acid, ethylamine, and isobutylene under acidic conditions, though this is a more advanced and less common procedure.

## Applications in Research and Development

**tert-Butyl 2-(ethylamino)acetate** serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and peptide science.

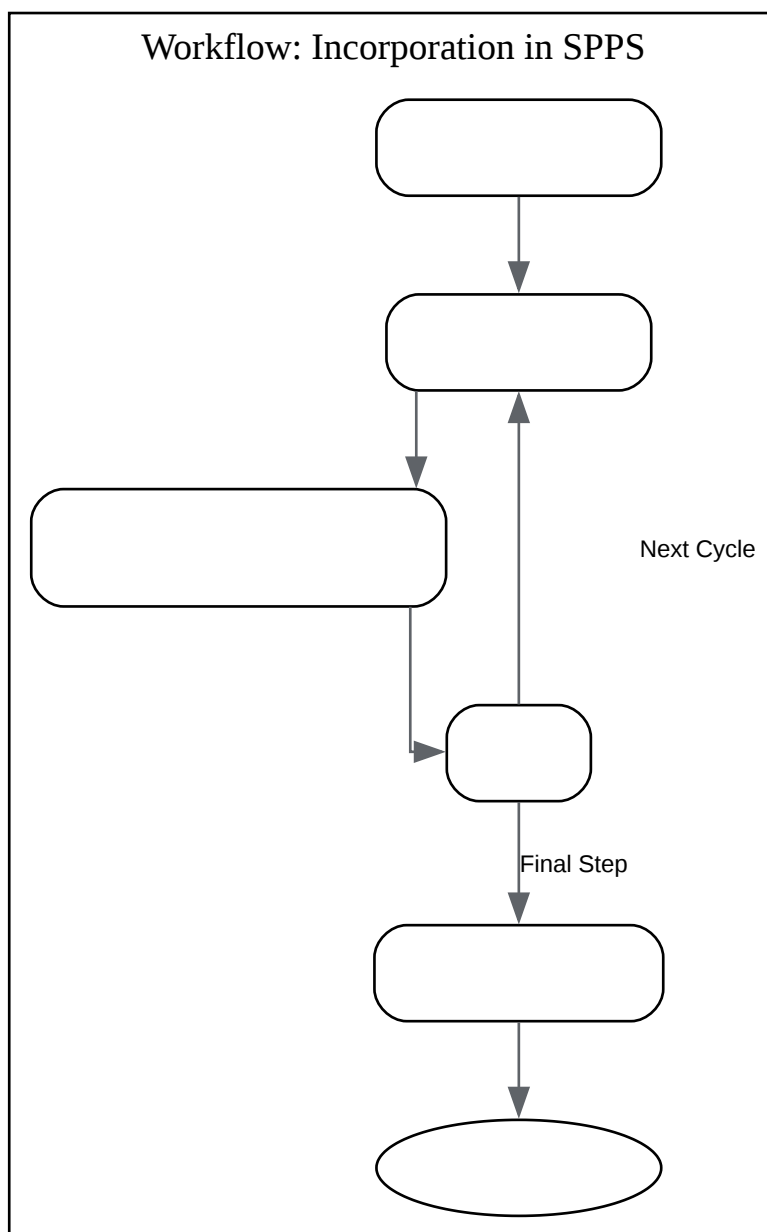
## Building Block in Drug Discovery

The secondary amine and the protected carboxylic acid functionalities make this molecule a versatile scaffold. The ethyl group can provide desirable lipophilic characteristics, while the secondary amine is a common feature in many biologically active compounds. The tert-butyl ester allows for the selective deprotection and subsequent modification of the carboxylic acid group, enabling its use in the construction of diverse molecular libraries for drug screening.

## Role in Peptide Chemistry

The tert-butyl group is a widely used protecting group for carboxylic acids in solid-phase peptide synthesis (SPPS). While **tert-Butyl 2-(ethylamino)acetate** is not a standard amino acid, its structure as a protected N-alkylated glycine makes it a valuable building block for the synthesis of peptidomimetics and peptide-based drugs. N-alkylation of peptides can improve their metabolic stability and cell permeability.

The general workflow for incorporating such a building block in Fmoc-based SPPS is outlined below.



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### *Incorporation of the building block in Solid-Phase Peptide Synthesis.*

## Safety and Handling

**tert-Butyl 2-(ethylamino)acetate** should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**tert-Butyl 2-(ethylamino)acetate** (CAS No. 172317-17-8) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and peptidomimetics. The synthetic routes of alkylation and reductive amination provide accessible means to this compound. Its utility as a protected N-ethylglycine building block makes it a key component in the toolbox of medicinal and synthetic chemists.

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